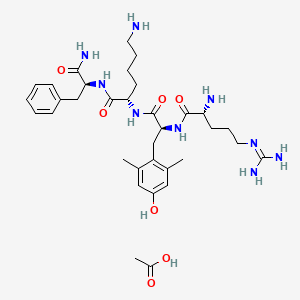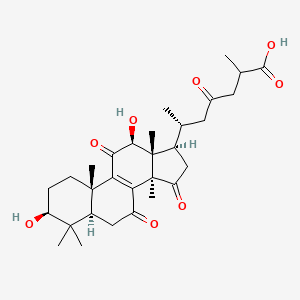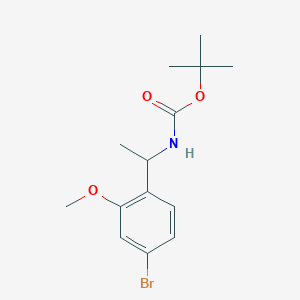
Elamipretide Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MTP 131 (acetate), also known as Elamipretide, is a mitochondria-targeted peptide antioxidant. It is a small tetrapeptide that localizes to the mitochondria and reduces lipid peroxidation and apoptosis induced by reactive oxygen species. This compound has shown potential in protecting cells from oxidative stress and has been studied for its therapeutic effects in various diseases, including neurodegenerative disorders and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: MTP 131 (acetate) is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of MTP 131 (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
化学反応の分析
反応の種類: MTP 131 (酢酸塩)は、その抗酸化特性により、主に酸化還元反応を起こします。 また、ペプチド鎖の官能基が修飾されて安定性またはバイオアベイラビリティが向上する置換反応にも参加できます .
一般的な試薬と条件:
酸化: 実験設定では、tert-ブチルヒドロペルオキシドが酸化ストレスを誘発するために一般的に使用されます。
還元: グルタチオンなどの還元剤は、MTP 131 (酢酸塩)の抗酸化効果を研究するために使用できます。
主な生成物: これらの反応から生成される主な生成物には、安定性、バイオアベイラビリティ、または標的化された送達特性が強化された修飾ペプチドが含まれます。 MTP 131 (酢酸塩)の抗酸化活性は、活性酸素種の減少と脂質過酸化の防止をもたらします .
4. 科学研究への応用
MTP 131 (酢酸塩)は、幅広い科学研究への応用を持っています。
化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。
生物学: 酸化ストレスとアポトーシスから細胞を保護する役割について調査されています。
医学: 神経変性疾患、心血管疾患、糖尿病性腎症における潜在的な治療効果について研究されています。
科学的研究の応用
MTP 131 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.
Medicine: Studied for its potential therapeutic effects in neurodegenerative disorders, cardiovascular diseases, and diabetic nephropathy.
Industry: Utilized in the development of antioxidant formulations and mitochondrial-targeted therapies .
作用機序
MTP 131 (酢酸塩)は、ミトコンドリア内膜を標的とすることで効果を発揮します。それは、ミトコンドリア内膜にのみ発現する脂質であるカルジオリピンに結合し、カルジオリピン-シトクロムcスーパー複合体を安定化します。これにより、シトクロムcがペルオキシダーゼに変換されるのを防ぎ、その電子運搬機能を保護し、それによって活性酸素種誘発細胞損傷を軽減します。 この化合物は、アポトーシスに関与するミトコンドリア透過性遷移孔の開口も阻害します .
類似化合物:
SS-31: 同様の抗酸化特性を持つ別のミトコンドリア標的ペプチド。
Bendavia: ミトコンドリア機能不全を標的とするペプチドで、心不全の治療に有効性が示されています。
Elamipretide: MTP 131 (酢酸塩)の別名で、科学文献では互換的に使用されています
独自性: MTP 131 (酢酸塩)は、ミトコンドリア内膜の特異的標的化とカルジオリピン-シトクロムcスーパー複合体を安定化させる能力により、独自性を発揮します。 この標的化アプローチにより、酸化ストレスを軽減し、細胞をアポトーシスから保護する効果が向上し、治療用途の有望な候補となっています .
類似化合物との比較
SS-31: Another mitochondria-targeted peptide with similar antioxidant properties.
Bendavia: A peptide that targets mitochondrial dysfunction and has shown potential in treating heart failure.
Elamipretide: Another name for MTP 131 (acetate), used interchangeably in scientific literature
Uniqueness: MTP 131 (acetate) is unique due to its specific targeting of the inner mitochondrial membrane and its ability to stabilize the cardiolipin-cytochrome c supercomplex. This targeted approach enhances its efficacy in reducing oxidative stress and protecting cells from apoptosis, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N9O5.C2H4O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;1-2(3)4/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);1H3,(H,3,4)/t24-,25+,26+,27+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYRJRBULBAAEG-NFWUDPOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N9O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-dimethylazaniumyl]ethanolate](/img/structure/B8148496.png)
![[(1R,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B8148503.png)
![(6aR)-4,5,6,6a,7,8-Hexahydro-2,10,11,12-tetramethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinolin-1-ol](/img/structure/B8148507.png)
![N-(2-aminophenyl)-4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]benzamide](/img/structure/B8148508.png)
![(1S,17S)-9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione](/img/structure/B8148511.png)
![(1R,2R,4R,10S,12S,27S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B8148519.png)
![2-[(E)-hydroxyiminomethyl]-N-[2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B8148534.png)
![[(1R,2R,13S,14S,24S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B8148546.png)
![2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)-](/img/structure/B8148550.png)


![benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate;hydrochloride](/img/structure/B8148589.png)
![4-Oxo-4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]butanoic acid](/img/structure/B8148595.png)
![((3aR,5R,6S,6aR)-2,2-dimethyl-6-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8148600.png)
